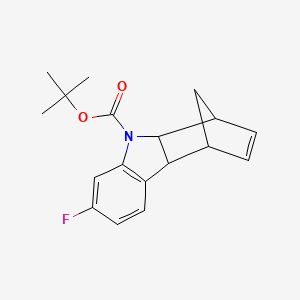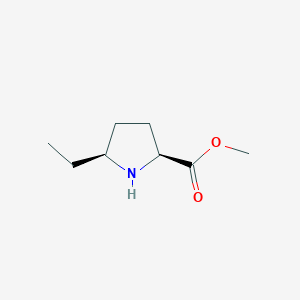![molecular formula C17H16O4 B12854634 Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in dry ether or THF.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups:
Molecular Targets: The ester and dioxolane groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
特性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
methyl 2-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-8-3-2-7-14(15)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChIキー |
MEFOKVUPQPJXGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


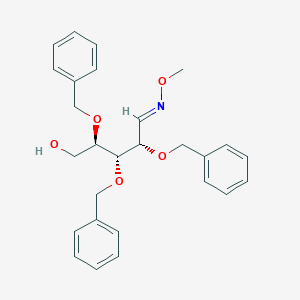
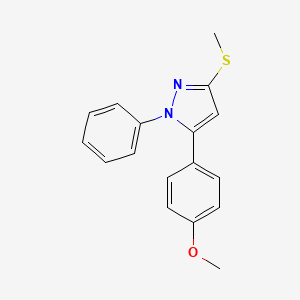
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
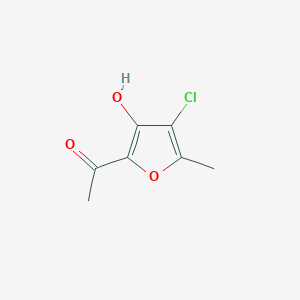

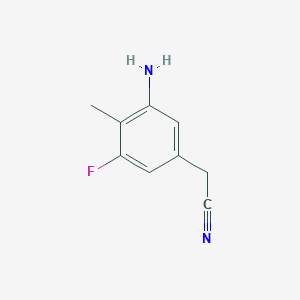

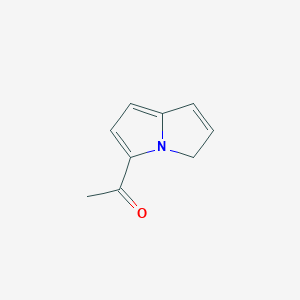
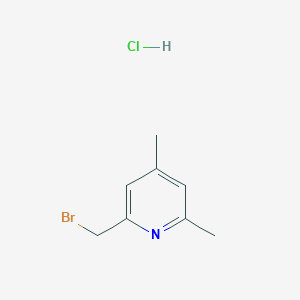
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
